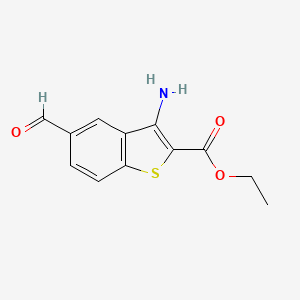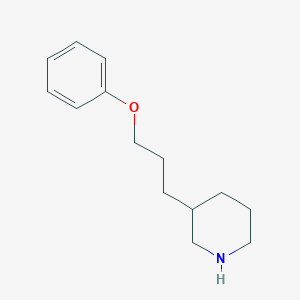
3-(3-Phenoxypropyl)piperidine
Descripción general
Descripción
3-(3-Phenoxypropyl)piperidine is a chemical compound with the formula C₁₄H₂₁NO . It is supplied by Matrix Scientific and is classified as an irritant .
Synthesis Analysis
The synthesis of this compound involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity . A three-step process involving i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and then iii) another reduction provides access to a wide variety of enantioenriched 3-piperidines .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenyl group through a propyl chain .Chemical Reactions Analysis
The key step in the synthesis of this compound involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate .Physical And Chemical Properties Analysis
This compound is a chemical compound with the formula C₁₄H₂₁NO . Further details about its physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Fluorescence-Tagged Histamine H3 Receptor Ligands
- Derivatives of 3-(3-phenoxypropyl)piperidine have been coupled to fluorescent moieties, leading to the creation of novel histamine H3 receptor ligands. These compounds exhibit high histamine H3 receptor affinities and are valuable in understanding the binding site on the receptor (Amon et al., 2007).
Analgesic Properties
- 3-Phenoxypropyl piperidine benzimidazol-2-one analogues have been optimized for NOP receptor agonism, demonstrating antinociceptive and antiallodynic effects in rodents. This highlights its potential in pain management (Palin et al., 2008).
Polymer Synthesis
- 1-(3-Phenoxypropyl)piperidine-4-one, used as an AB2 monomer, has enabled the creation of linear polymers, offering insights into polymer design and properties (Tamura et al., 2011).
Hyperbranched Polymer Development
- A hyperbranched polymer with a 100% degree of branching was developed using 1-(3-phenoxypropyl)piperidine-4-one. This research contributes to advanced polymer science (Sinananwanich et al., 2009).
Potential Radiolabeled Probes for σ-1 Receptors
- Halogenated 4-(phenoxymethyl)piperidines, including derivatives of 3-phenoxypropyl)piperidine, have been synthesized as potential σ receptor ligands, showing promise for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Conformationally Restricted Histamine H3 Antagonists
- 4-Phenoxypiperidines, a conformationally restricted form of 3-phenoxypropyl)piperidine, have been identified as potent histamine H3 antagonists, useful in the exploration of wakefulness and other neurological functions (Dvorak et al., 2005).
Mecanismo De Acción
Target of Action
3-(3-Phenoxypropyl)piperidine is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For instance, some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. For instance, some piperidine derivatives have been found to exhibit anticancer effects when used against various types of cancers . .
Safety and Hazards
3-(3-Phenoxypropyl)piperidine is classified as an irritant . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
3-(3-Phenoxypropyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with monoamine oxidase enzymes, influencing neurotransmitter metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of histamine H3 receptors and sigma-1 receptors, which are involved in various signaling pathways . This modulation can lead to changes in cellular responses, including alterations in neurotransmitter release and receptor sensitivity. Furthermore, the compound’s impact on gene expression can result in changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist at certain receptor sites, such as the histamine H3 receptor and sigma-1 receptor . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the receptor’s binding pocket. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in adaptive changes in cellular responses, such as receptor desensitization or upregulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and receptor activity . At higher doses, toxic or adverse effects can occur, including respiratory paralysis and organ dysfunction . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include the hydroxylation and subsequent conjugation of the compound, facilitating its excretion from the body. The compound’s interactions with enzymes such as glutamine synthetase and cytochrome P450 monooxygenase play a crucial role in its metabolism and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s flexible molecular structure allows it to adopt various spatial arrangements, influencing its interactions with biological targets. This flexibility can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the plasma membrane or endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are essential for understanding the compound’s activity and function within cells.
Propiedades
IUPAC Name |
3-(3-phenoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h1-3,8-9,13,15H,4-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUAPWOKYJVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308170 | |
| Record name | 3-(3-Phenoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219977-32-8 | |
| Record name | 3-(3-Phenoxypropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Phenoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




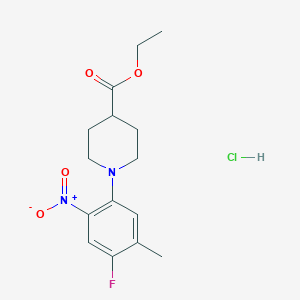
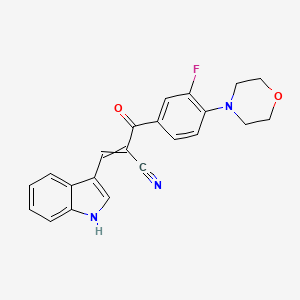
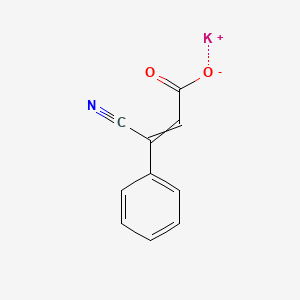

![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)
